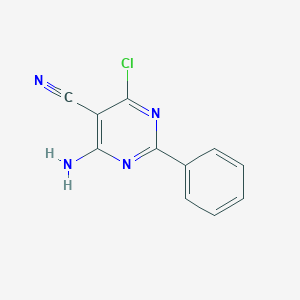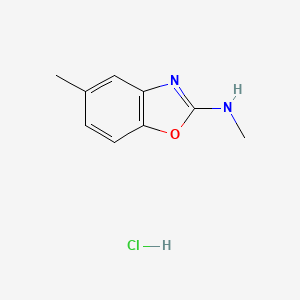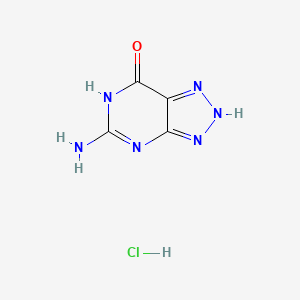
8-Azaguanin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaguanin-hydrochlorid, also known as 8-Azaguanine, is a purine analog with the chemical formula C4H4N6O. It is a triazole analog of guanine and has been widely studied for its biological activity, particularly its antineoplastic properties. This compound has been used in the treatment of acute leukemia and other malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Azaguanine can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under acidic conditions to yield 8-Azaguanine . Another method involves the cyclization of 5-amino-1,2,3-triazole-4-carboxamide with formic acid .
Industrial Production Methods
Industrial production of 8-Azaguanine typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azaguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-azaguanine-7-oxide.
Reduction: Reduction reactions can convert it to 8-azaguanine-7-amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include 8-azaguanine-7-oxide, 8-azaguanine-7-amine, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
8-Azaguanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various purine analogs and derivatives.
Biology: It is incorporated into ribonucleic acids and used to study the effects of purine analogs on cellular processes.
Medicine: It has been used in the treatment of acute leukemia and other malignancies due to its antineoplastic properties.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
8-Azaguanine functions as an antimetabolite and is easily incorporated into ribonucleic acids. It closely resembles guanine and competes with it in the metabolism of living organisms. This competition disrupts the synthesis of nucleic acids, leading to the retardation of malignant neoplasms. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanine: A naturally occurring purine base that is structurally similar to 8-Azaguanine.
6-Mercaptopurine: Another purine analog used in the treatment of leukemia.
Thioguanine: A purine analog with antineoplastic properties similar to 8-Azaguanine.
Uniqueness
8-Azaguanine is unique due to its incorporation into ribonucleic acids and its ability to disrupt nucleic acid synthesis. Unlike other purine analogs, it has a triazole ring fused to the pyrimidine ring, which contributes to its distinct biological activity .
Eigenschaften
Molekularformel |
C4H5ClN6O |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C4H4N6O.ClH/c5-4-6-2-1(3(11)7-4)8-10-9-2;/h(H4,5,6,7,8,9,10,11);1H |
InChI-Schlüssel |
FKZTZKFKNJPEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NNN=C1N=C(NC2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




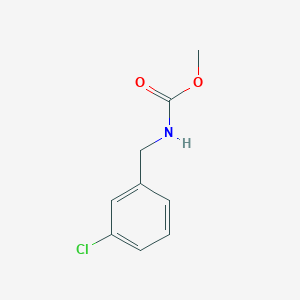

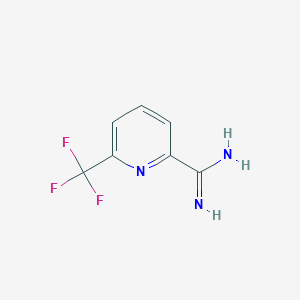
![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)


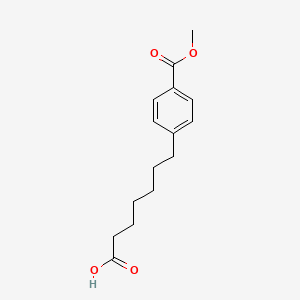
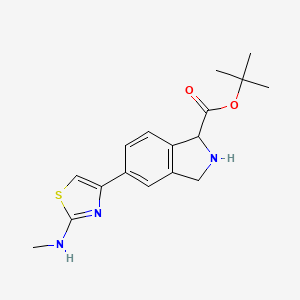
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

